molecular formula C9H14O2 B1266911 Methyl bicyclo[2.2.1]heptane-2-carboxylate CAS No. 35520-81-1

Methyl bicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B1266911
CAS RN: 35520-81-1
M. Wt: 154.21 g/mol
InChI Key: BWGIKEUGPCOETD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl bicyclo[2.2.1]heptane-2-carboxylate and its derivatives involves several chemical strategies. One approach includes the amination of lithium enolate of methyl 6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylate with O-(mesitylenesulfonyl)hydroxylamine followed by hydrolysis (Glass et al., 1990). Another method involves epoxidation followed by a rearrangement using boron trifluoride diethyl etherate to synthesize methyl substituted bicyclo[2.2.1]heptane-2-carboxaldehydes (Yuasa et al., 2000).

Molecular Structure Analysis

The molecular structure of methyl bicyclo[2.2.1]heptane-2-carboxylate has been determined through various analytical techniques, including X-ray crystallography. These studies have revealed detailed insights into the compound's conformation and structural characteristics, providing a basis for understanding its reactivity and properties (Glass et al., 1992).

Chemical Reactions and Properties

Methyl bicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including electrochemical oxidation, which reveals interesting aspects of its reactivity. For instance, the controlled potential electrolysis of this compound provides sulfoxides as a mixture of diastereomers, illustrating its chemical versatility (Glass et al., 1990).

Physical Properties Analysis

The physical properties of methyl bicyclo[2.2.1]heptane-2-carboxylate, such as stability, melting points, and solubility, are crucial for its handling and application in chemical synthesis. Research on its stereochemistry and stability has provided valuable information for its practical use (Yuasa et al., 2000).

Chemical Properties Analysis

The chemical properties of methyl bicyclo[2.2.1]heptane-2-carboxylate, including its reactivity in various chemical environments and its behavior in reactions such as chlorination and nitration, have been explored to understand its potential applications. Studies have highlighted its reactivity and provided pathways for synthesizing novel derivatives (Roberts et al., 1949).

Scientific Research Applications

Microwave-Assisted Synthesis

A significant application of Methyl bicyclo[2.2.1]heptane-2-carboxylate is in the microwave-assisted synthesis of its derivatives. Onogi, Higashibayashi, and Sakurai (2012) demonstrated the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate through a stereoselective substitution reaction under microwave-assisted conditions, highlighting the compound's reactivity and potential for creating structurally complex derivatives (Onogi, Higashibayashi, & Sakurai, 2012).

Mass Spectrometry in Stereochemical Analysis

The compound has been used in mass spectrometry for the analysis of stereochemical problems. Curcuruto et al. (1991) studied the behavior of stereoisomeric mono- and di-substituted norbornanes, including methyl bicyclo[2.2.1]heptane-2-carboxylate, using mass-analysed ion kinetic energy spectrometry supported by semi-empirical calculations. This illustrates its utility in detailed stereochemical characterization (Curcuruto et al., 1991).

Synthesis of Conformationally Restricted Analogs

Methyl bicyclo[2.2.1]heptane-2-carboxylate is instrumental in synthesizing conformationally restricted analogs of biological molecules. Glass, Hojjatie, Sabahi, Steffen, and Wilson (1990) reported the synthesis of a methionine analogue from this compound, which involved amination and hydrolysis steps. Their work illustrates the compound's value in creating biologically relevant structures (Glass et al., 1990).

Microbiological Asymmetric Hydroxylation

In microbiological applications, Yamazaki and Maeda (1985) explored the asymmetric hydroxylation of various bicyclo[2.2.1]heptane derivatives by microorganisms. They found several species capable of hydroxylating these compounds, suggesting its potential in chiral synthesis and biotransformation processes (Yamazaki & Maeda, 1985).

Electrochemical Oxidation Studies

In electrochemistry, Baggaley, Brettle, and Sutton (1975) described the electrolysis of bicyclo[2.2.1]hept-2-ene, a related compound, to yield various products including methyl bicyclo[2.2.1]heptane-2-carboxylate derivatives. This research underscores the compound's relevance in studying electrochemical reactions and synthesis (Baggaley, Brettle, & Sutton, 1975).

Future Directions

Future research could focus on the development of a synthetic approach that allows direct access to bicyclo[2.2.1]heptanes with a functionalized bridgehead . This would be particularly useful given the absence of such a method so far .

properties

IUPAC Name

methyl bicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGIKEUGPCOETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294060
Record name Methyl bicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl bicyclo[2.2.1]heptane-2-carboxylate

CAS RN

35520-81-1
Record name NSC93923
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl bicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-norbornanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KP Lok, IJ Jakovac, JB Jones - Journal of the American Chemical …, 1985 - ACS Publications
Preparative-scale horse liver alcoholdehydrogenase catalyzed oxidations of saturated and unsaturated exo-and endo-bridged bicyclic [2.2. 1] and [2.2. 2] meso diols proceed with …
Number of citations: 130 pubs.acs.org
L Salem, C Leforestier - Journal of the American Chemical Society, 1985 - ACS Publications
The exact Hiickel molecular orbitals of the finite, square-cut, FCC crystal are derived from the molecular orbitals of a “master”, Finite, cubic crystal by constructing the former from the …
Number of citations: 4 pubs.acs.org
DP Sanders - 2005 - search.proquest.com
The incorporation of fluorine into photoresist materials imparts a variety of highly desirable properties for deep ultraviolet lithography at 193 nm and 157 nm. Chief amongst these …
Number of citations: 3 search.proquest.com

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